molecular formula C13H14N2 B13118825 4-Propyl-[2,2']bipyridinyl CAS No. 871798-96-8

4-Propyl-[2,2']bipyridinyl

Cat. No.: B13118825
CAS No.: 871798-96-8
M. Wt: 198.26 g/mol
InChI Key: BOKUNGNYSXLIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-[2,2’]bipyridinyl is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The propyl group attached to the fourth position of one of the pyridine rings distinguishes 4-Propyl-[2,2’]bipyridinyl from other bipyridine derivatives

Preparation Methods

The synthesis of 4-Propyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere with appropriate solvents and reaction conditions to ensure high yields and purity.

Industrial production methods may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-Propyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Propyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific molecular targets and pathways depend on the metal ion and the reaction conditions.

Properties

CAS No.

871798-96-8

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-propyl-2-pyridin-2-ylpyridine

InChI

InChI=1S/C13H14N2/c1-2-5-11-7-9-15-13(10-11)12-6-3-4-8-14-12/h3-4,6-10H,2,5H2,1H3

InChI Key

BOKUNGNYSXLIJH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.